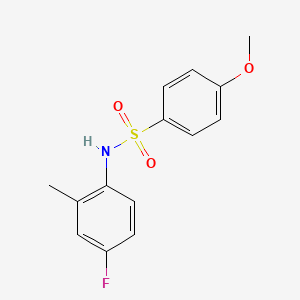![molecular formula C13H17FN2O4S B5374790 METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE](/img/structure/B5374790.png)
METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE typically involves the reaction of 4-fluorophenylsulfonyl chloride with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 4-fluorophenylsulfonyl chloride with piperazine in the presence of a base.
Step 2: Esterification of the resulting intermediate with methyl chloroacetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETATE
- METHYL 2-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}ACETATE
Uniqueness
METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its methyl and chloro analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-20-13(17)10-15-6-8-16(9-7-15)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRANKCAKQPTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid](/img/structure/B5374711.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5374716.png)
![(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile](/img/structure/B5374733.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)

![(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE](/img/structure/B5374762.png)
![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374768.png)
![1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl-](/img/structure/B5374769.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5374772.png)
![N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5374788.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5374795.png)

![1-(2-thienyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5374804.png)
![3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5374812.png)
